3-(Cyclohex-2-en-1-yl)-2-ethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohex-2-en-1-yl)-2-ethyl-1H-indole is an organic compound that features a cyclohexene ring fused to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-2-en-1-yl)-2-ethyl-1H-indole typically involves the reaction of 2-ethylindole with cyclohex-2-en-1-yl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohex-2-en-1-yl)-2-ethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
3-(Cyclohex-2-en-1-yl)-2-ethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as conductive polymers or sensors.
Mechanism of Action
The mechanism of action of 3-(Cyclohex-2-en-1-yl)-2-ethyl-1H-indole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohex-2-en-1-yl)aniline: Shares the cyclohexene ring but differs in the position and nature of the substituents.
Cyclohex-2-en-1-one: Contains the cyclohexene ring but lacks the indole structure.
2-Ethylindole: Contains the indole structure but lacks the cyclohexene ring.
Uniqueness
3-(Cyclohex-2-en-1-yl)-2-ethyl-1H-indole is unique due to the combination of the cyclohexene ring and the indole structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H19N |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-cyclohex-2-en-1-yl-2-ethyl-1H-indole |
InChI |
InChI=1S/C16H19N/c1-2-14-16(12-8-4-3-5-9-12)13-10-6-7-11-15(13)17-14/h4,6-8,10-12,17H,2-3,5,9H2,1H3 |
InChI Key |
FFIKDSMZIRRQCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1)C3CCCC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.